molecular formula C7H8O2 B3114226 Spiro[3.3]heptane-2,6-dione CAS No. 20061-23-8

Spiro[3.3]heptane-2,6-dione

Cat. No. B3114226
CAS RN: 20061-23-8
M. Wt: 124.14 g/mol
InChI Key: SPMIAKLTMJWZDX-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2,6-dione is a chemical compound with the molecular formula C7H8O2 . It has a molecular weight of 124.14 .


Synthesis Analysis

This compound can be synthesized via a two-step reaction . This synthesis method is considered a considerable simplification compared to that of the well-known spiro-OMeTAD . Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in a 2,6-disubstituted spiro[3.3]heptane .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .


Chemical Reactions Analysis

This compound has been used as a hole-transporting material in lead halide planar perovskite solar cells . It has also been examined as a non-aromatic terephthalic acid isostere .


Physical And Chemical Properties Analysis

This compound has a melting point of 81 °C and a predicted boiling point of 265.2±40.0 °C . Its predicted density is 1.22±0.1 g/cm3 .

Scientific Research Applications

  • Aromatic C-H Bond Oxidation : Spiro[bicyclo[2.2.1]heptane-2,4'-[1,2]dioxolane]-3',5'-dione (P4), a structurally demanding cyclic peroxide based on Spiro[3.3]heptane, has been used for the direct hydroxylation of aromatic substrates. It demonstrates high thermal stability and can be synthesized from readily available materials, showing good yields and regioselectivities in aromatic C-H oxidation (Pilevar et al., 2018).

  • Enzymatic Synthesis and Resolution : Enzyme-catalyzed asymmetric synthesis has been employed to prepare spiro[3.3]heptane derivatives with axial chirality. Pig liver esterase, for instance, has been used for the asymmetric hydrolysis of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysis in synthesizing these compounds (Naemura & Furutani, 1990).

  • Structural Analysis for Drug Discovery : Studies on the synthesis and structural analysis of spiro[3.3]heptane-1,6-diamines have revealed their similarity to cyclohexane scaffolds. These compounds are potential building blocks in drug discovery, offering insights into the spatial orientation of functional groups and their applications in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).

  • Polymer Synthesis : Optically active polymers have been synthesized using optically active Spiro[3.3]heptane-2,6-dicarboxylic acid. These studies provide insights into the properties of polymers with spiro[3.3]heptane units, which could have implications for materials science (Tang et al., 1999).

  • Solar Cell Applications : Spiro[3.3]heptane derivatives have also been explored in the context of solar cells. For example, a spiro[3.3]heptane-2,6-dispirofluorene based hole transporting material showed potential in enhancing the efficiency of planar perovskite solar cells (Li et al., 2017).

Mechanism of Action

Target of Action

Spiro[3.3]heptane-2,6-dione is a complex compound with a unique structure. It has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .

Mode of Action

The exact mode of action of Spiro[3The compound’s interaction with its targets and any resulting changes are subject to ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3Some physicochemical properties have been predicted . For instance, it has a molecular formula of C7H8O2, an average mass of 124.137 Da, and a monoisotopic mass of 124.052429 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . These properties could potentially impact its bioavailability, but more research is needed to confirm this.

Action Environment

The influence of environmental factors on Spiro[3It’s worth noting that the compound exhibits a surprisingly high thermal stability , which could potentially influence its action in different environments.

properties

IUPAC Name

spiro[3.3]heptane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-1-7(2-5)3-6(9)4-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMIAKLTMJWZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310479
Record name Spiro[3.3]heptane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20061-23-8
Record name Spiro[3.3]heptane-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20061-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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